(1Z)-1-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)hydrazine
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Overview
Description
5-(3-Chlorophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone typically involves the condensation reaction between 5-(3-chlorophenyl)-2-furaldehyde and 3-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(3-Chlorophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone involves its interaction with molecular targets through the hydrazone functional group. This interaction can lead to the inhibition or activation of specific biological pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-2-furaldehyde: Shares the furaldehyde core but lacks the hydrazone group.
2-(3-Methylphenyl)hydrazine: Contains the hydrazine group but lacks the furaldehyde moiety.
Other Hydrazones: Compounds with similar hydrazone linkages but different aromatic substituents.
Uniqueness
5-(3-Chlorophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone is unique due to its specific combination of aromatic rings and the hydrazone functional group
Properties
Molecular Formula |
C18H15ClN2O |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-[(Z)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-3-methylaniline |
InChI |
InChI=1S/C18H15ClN2O/c1-13-4-2-7-16(10-13)21-20-12-17-8-9-18(22-17)14-5-3-6-15(19)11-14/h2-12,21H,1H3/b20-12- |
InChI Key |
ARNXEUMMFHCAQL-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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